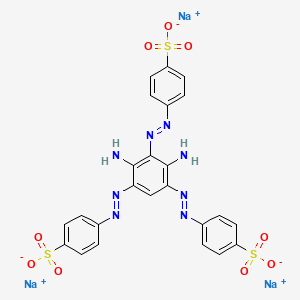
Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is a synthetic azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate typically involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general steps include:
Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Coupling Reaction: The diazonium salts are then reacted with aromatic compounds containing electron-donating groups to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.
Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
Oxidation: Azoxy compounds, nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is used as a dye for staining and as a pH indicator due to its color-changing properties in different pH environments.
Biology
In biological research, this compound can be used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is primarily used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate involves the interaction of its azo groups with various substrates. The azo group (-N=N-) can participate in electron transfer processes, leading to changes in color. In biological systems, the compound may interact with cellular components, leading to staining or other effects.
Comparison with Similar Compounds
Similar Compounds
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate: Known for its vibrant color and use in dyes.
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate: Another azo compound with similar properties but different substituents.
Uniqueness
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its multiple azo groups and sulfonate functionalities make it highly soluble in water and suitable for various applications.
Properties
CAS No. |
16386-22-4 |
|---|---|
Molecular Formula |
C24H17N8Na3O9S3 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
trisodium;4-[[2,4-diamino-3,5-bis[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H20N8O9S3.3Na/c25-22-20(30-27-14-1-7-17(8-2-14)42(33,34)35)13-21(31-28-15-3-9-18(10-4-15)43(36,37)38)23(26)24(22)32-29-16-5-11-19(12-6-16)44(39,40)41;;;/h1-13H,25-26H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
KXODKXZIBOAFDL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















